

sodium selenate CAS number and molecular formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sodium selenate

Cat. No.: B081378

[Get Quote](#)

An In-depth Technical Guide to Sodium Selenate

This technical guide provides a comprehensive overview of **sodium selenate** (Na_2SeO_4), focusing on its chemical properties, role in cellular signaling, and applications in research and drug development. The information is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors.

Core Chemical and Physical Properties

Sodium selenate is an inorganic sodium salt of selenic acid. It is a water-soluble, white, odorless solid commonly used as a source of the essential micronutrient selenium in dietary supplements and fortified foods.[1][2] It exists in anhydrous and hydrated forms, with the decahydrate being a common commercial form.[1]

Table 1: Physicochemical Properties of **Sodium Selenate**

| Property | Value | Reference |
|-------------------|--|-----------|
| CAS Number | 13410-01-0 | [3][4][5] |
| Molecular Formula | Na ₂ SeO ₄ | [1][3][5] |
| Molecular Weight | 188.94 g/mol | [3] |
| Appearance | White or grey powder/crystals | [1] |
| Density | 3.098 g/cm ³ | [1] |
| Solubility | Soluble in water | [1][2][5] |
| pH | 5.5 - 7.5 (in 18.9 g/L solution at 25°C) | |

| EC Number | 236-501-8 [[1] |

Toxicology and Safety Information

Sodium selenate is classified as highly toxic, particularly if ingested or inhaled.[1][6][7] Chronic exposure can lead to severe damage to the lungs, kidneys, and liver.[1][2] Overexposure to selenium in the diet can result in a condition known as selenosis.[1]

Table 2: Toxicological Data for **Sodium Selenate**

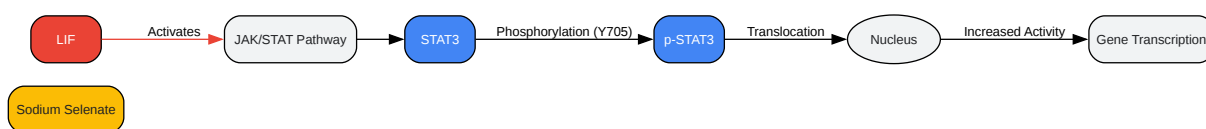
| Parameter | Value | Species | Reference |
|-----------------------|---|---------|-----------|
| Oral LD50 | 1.6 mg/kg | Rat | [1][7] |
| GHS Hazard Statements | H301 (Toxic if swallowed), H331 (Toxic if inhaled), H373 (May cause damage to organs through prolonged or repeated exposure), H410 (Very toxic to aquatic life with long lasting effects) | N/A | [1] |

| UN Number | 2630 | N/A [1][6] |

Role in Cellular Signaling Pathways

Sodium selenate and the related compound sodium selenite are known to modulate several key cellular signaling pathways. This activity underlies their investigation for therapeutic applications, from neurodegenerative diseases to cancer.

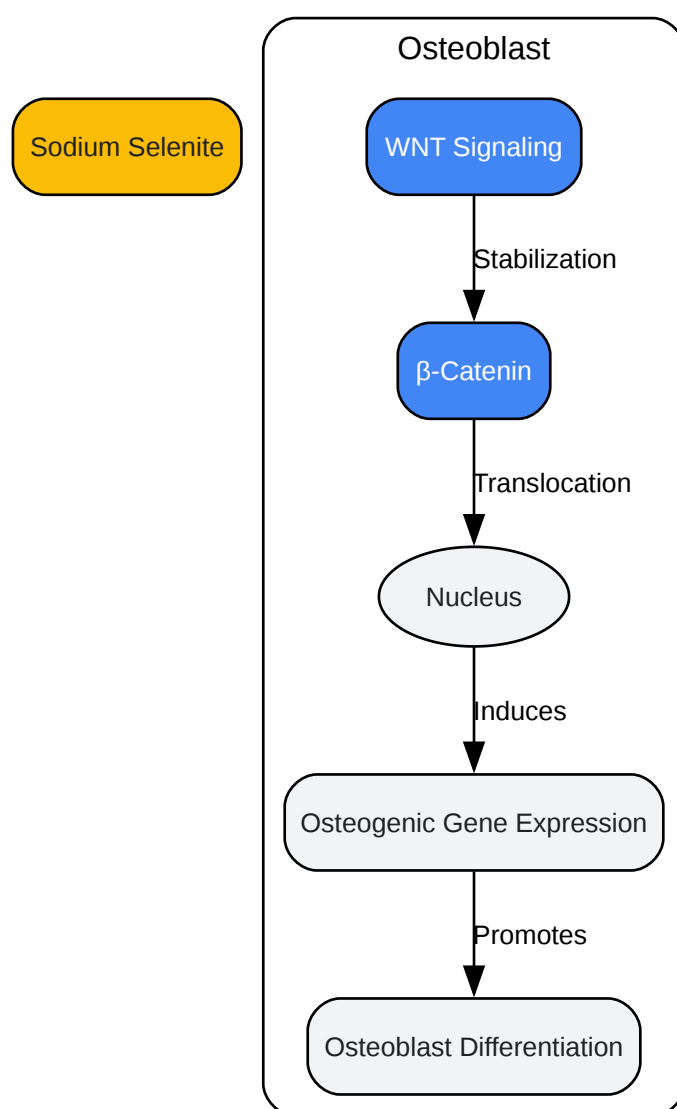
Sodium selenate has been shown to enhance the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, specifically STAT3 signaling. In human microvascular endothelial cells, pretreatment with **sodium selenate** increased Leukemia Inhibitory Factor (LIF)-induced phosphorylation of STAT3 at the Y705 position, subsequently boosting its DNA binding and transcriptional activity.[8] This suggests that **sodium selenate** may amplify the effects of pro-inflammatory cytokines that signal through this pathway.[8]



[Click to download full resolution via product page](#)

Caption: **Sodium Selenate** enhances LIF-induced STAT3 phosphorylation and nuclear translocation.

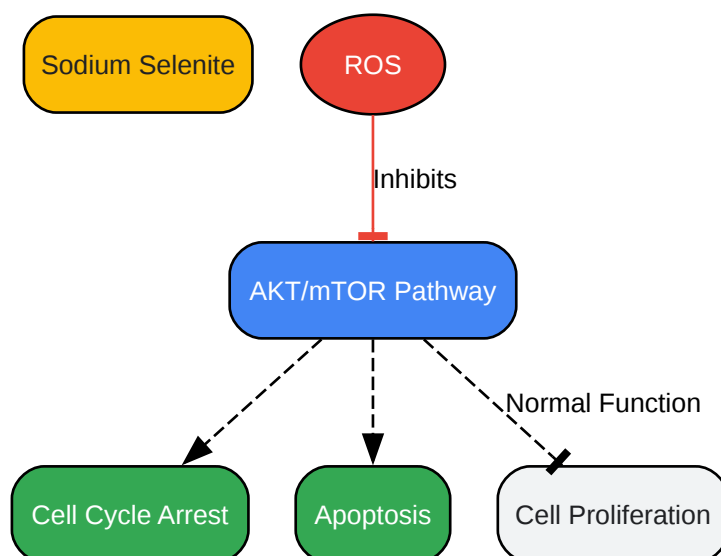
In the context of bone formation, sodium selenite has been demonstrated to stimulate osteogenesis by activating the WNT/ β -catenin signaling pathway.[9] This pathway is crucial for regulating the proliferation, differentiation, and mineralization of osteoblasts.[9] Studies have shown that sodium selenite can rescue the inhibitory effects of oxidative stress on osteoblastic differentiation by enhancing this signaling cascade.[9]



[Click to download full resolution via product page](#)

Caption: Sodium Selenite promotes osteoblast differentiation via the WNT/ β -catenin pathway.

In thyroid cancer cells, sodium selenite has been shown to exhibit anticancer effects by inducing the production of reactive oxygen species (ROS).[10] This increase in intracellular ROS leads to the inhibition of the prosurvival AKT/mTOR signaling pathway, which in turn triggers cell cycle arrest and apoptosis.[10] This mechanism highlights a potential therapeutic application for selenium compounds in oncology.[10]



[Click to download full resolution via product page](#)

Caption: Sodium Selenite inhibits the AKT/mTOR pathway through ROS induction.

Experimental Protocols in Drug Development

Sodium selenate is being actively investigated in clinical trials for various conditions, particularly neurodegenerative diseases. The protocols for these studies provide insight into its potential therapeutic use.

Table 3: Summary of **Sodium Selenate** Clinical Trial Protocols

| Study | Condition | Phase | Dosage | Duration | Primary Outcome | Reference |
|-----------|--------------------------------|-------|--------------------------|----------|--|-----------|
| PSP Trial | Progressive Supranuclear Palsy | 2b | 15 mg, three times a day | 52 weeks | Change in MRI volume composite (frontal lobe + midbrain – 3rd ventricle) | [11] |

| SeLECT Study | Chronic Drug-Resistant Temporal Lobe Epilepsy | 2 | 15 mg, three times a day (sustained release) | 26 weeks (treatment), 52 weeks (total) | Desirability of Outcome Rank (DOOR) |[12][13] |

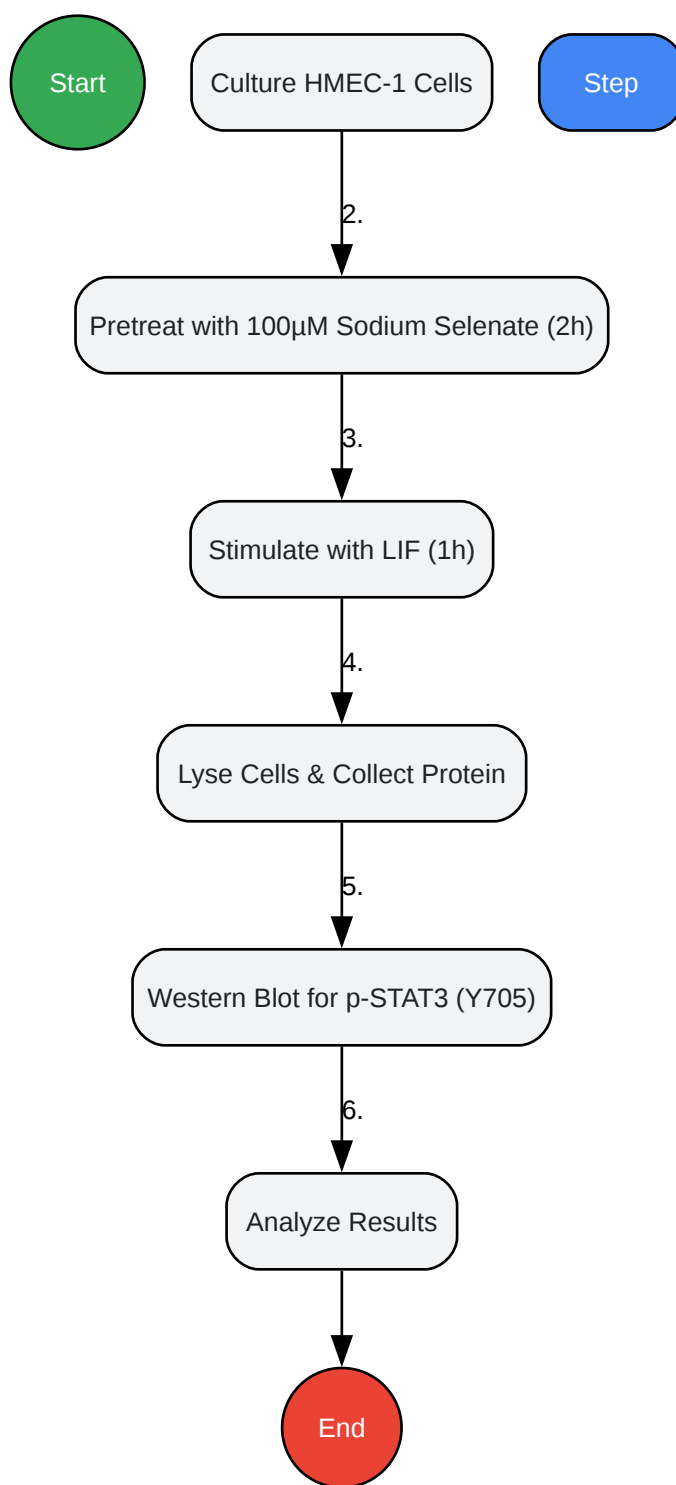
Detailed Methodology: SeLECT Study for Epilepsy|[12][13]

- Participant Recruitment: 124 adults with drug-resistant temporal lobe epilepsy and experiencing at least four countable seizures per month are recruited.
- Baseline Assessment: Outcomes are measured at baseline, including an 8-week seizure diary, 24-hour electroencephalogram (EEG), and assessments of cognitive, neuropsychiatric, and quality of life measures.
- Randomization and Blinding: Participants are randomized in a 1:1 ratio to receive either **sodium selenate** or a matching placebo in a double-blind fashion.
- Intervention: The treatment group receives a sustained-release formulation of **sodium selenate**. The dosing starts at 10 mg three times a day and is titrated up to 15 mg three times a day at week 4, subject to tolerability. The placebo group receives identical-looking tablets.
- Follow-up and Outcome Assessment: Participants are treated for 26 weeks. Assessments are repeated at the end of the treatment period (week 26) and again after a 26-week follow-up period (week 52) to evaluate both antiseizure and potential disease-modifying effects.

- **Primary Endpoint:** The primary outcome is the "Desirability of Outcome Rank" (DOOR), a composite measure combining changes in seizure frequency, adverse events, quality of life, and antiseizure medication burden.

In Vitro Study of STAT3 Signaling[8]

- **Cell Culture:** Human Microvascular Endothelial Cells (HMEC-1) are cultured under standard conditions.
- **Pretreatment:** Cells are pretreated for 2 hours with 100 μ M **sodium selenate**.
- **Stimulation:** Following pretreatment, cells are treated for 1 hour with Leukemia Inhibitory Factor (LIF), an IL-6 type cytokine, to stimulate the STAT3 pathway.
- **Analysis:** Cell lysates are collected and analyzed via Western Blot to measure the levels of STAT3 phosphorylated on tyrosine 705 (Y705). This indicates the activation state of the protein.
- **Outcome:** The study found that pretreatment with **sodium selenate** significantly enhanced LIF-induced STAT3 phosphorylation by 72%.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Sodium selenate - Wikipedia [en.wikipedia.org]
- 2. Sodium Selenate - Distributor & Supplier | CAS 13410-01-0 | Todini Chemicals [todini.com]
- 3. scbt.com [scbt.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. Sodium selenate | 13410-01-0 [chemicalbook.com]
- 6. emfema.org [emfema.org]
- 7. actylislab.com [actylislab.com]
- 8. Selenate Enhances STAT3 Transcriptional Activity in Endothelial Cells: Differential Actions of Selenate and Selenite on LIF Cytokine Signaling and Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sodium Selenite Promotes Osteoblast Differentiation via The WNT/ β -Catenin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selenite Induces Cell Cycle Arrest and Apoptosis via Reactive Oxygen Species-Dependent Inhibition of the AKT/mTOR Pathway in Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bmjopen.bmj.com [bmjopen.bmj.com]
- 12. Phase II randomised placebo-controlled trial of sodium selenate as a disease-modifying treatment in chronic drug-resistant temporal lobe epilepsy: the SeLECT study protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. research.monash.edu [research.monash.edu]
- To cite this document: BenchChem. [sodium selenate CAS number and molecular formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b081378#sodium-selenate-cas-number-and-molecular-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com